1-(2-(Isopropylmethylamino)ethyl)guanidine sulfate hydrate
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Overview
Description
1-(2-(Isopropylmethylamino)ethyl)guanidine sulfate hydrate is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
Preparation Methods
The synthesis of 1-(2-(Isopropylmethylamino)ethyl)guanidine sulfate hydrate can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Industrial production methods may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Chemical Reactions Analysis
1-(2-(Isopropylmethylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(2-(Isopropylmethylamino)ethyl)guanidine sulfate hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Isopropylmethylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s high basicity allows it to form stable complexes with various biological molecules, influencing their activity and function . For example, guanidine derivatives can inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
1-(2-(Isopropylmethylamino)ethyl)guanidine sulfate hydrate can be compared with other guanidine compounds such as:
1-Ethylguanidine sulfate: Similar in structure but with an ethyl group instead of an isopropylmethyl group.
Methylguanidine hydrochloride: Contains a methyl group and is used in different chemical applications.
N-Benzylguanidine hydrochloride: Features a benzyl group and is utilized in various research studies.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological molecules .
Properties
CAS No. |
14156-73-1 |
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Molecular Formula |
C7H20N4O4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
2-(diaminomethylideneazaniumyl)ethyl-methyl-propan-2-ylazanium;sulfate |
InChI |
InChI=1S/C7H18N4.H2O4S/c1-6(2)11(3)5-4-10-7(8)9;1-5(2,3)4/h6H,4-5H2,1-3H3,(H4,8,9,10);(H2,1,2,3,4) |
InChI Key |
YSBNEUQACCQIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](C)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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